molecular formula C22H26N2O8S B580214 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid CAS No. 1809170-71-5

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid

Cat. No.: B580214
CAS No.: 1809170-71-5
M. Wt: 478.516
InChI Key: LIFSPLXBVQQZHZ-QGZVFWFLSA-N
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Description

This compound is a structurally complex benzoic acid derivative featuring a unique combination of functional groups:

  • Substituted ethylamino carbonyl moiety at position 6, incorporating a stereospecific (1S)-configured ethyl chain with a 3-ethoxy-4-methoxyphenyl group and a methylsulfonyl group.

Its structural complexity implies a focus on selective interactions with biological targets, possibly enzyme inhibition or receptor modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the Ethoxy-Methoxy Phenyl Intermediate: This step involves the reaction of 3-ethoxy-4-methoxyphenyl with suitable reagents to form the intermediate.

    Introduction of the Methylsulfonylethyl Group: The intermediate is then reacted with reagents to introduce the methylsulfonylethyl group.

    Formation of the Benzoic Acid Derivative: The final step involves the reaction of the intermediate with benzoic acid derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents can be used depending on the specific substitution reaction, including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid involves its interaction with specific molecular targets and pathways. As an impurity of Apremilast, it may share similar mechanisms, including the inhibition of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of inflammatory responses.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonylurea linkages, substituted phenyl rings, or benzoic acid derivatives. Below is a comparative analysis using evidence from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Group Differences vs. Target Compound Potential Applications / Notes
Ethametsulfuron methyl ester Methyl benzoate core; triazine ring with ethoxy and methylamino groups; sulfonylurea Lacks acetylamino group; triazine vs. substituted phenyl Herbicide (ALS inhibitor), widely used in agriculture .
Metsulfuron methyl ester Methyl benzoate core; triazine ring with methoxy and methyl groups; sulfonylurea No methylsulfonyl or ethoxy-phenyl groups; simpler substituents Broad-spectrum herbicide with high potency in low doses .
2-[Ethyl(methylsulfonyl)amino]benzoic acid Benzoic acid core; ethyl(methylsulfonyl)amino group at position 2 Lacks acetylated amino group and complex ethylamino carbonyl moiety Intermediate in sulfonamide synthesis; limited bioactivity data .
6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone Chromone core; 4-methoxyphenethyl substituent Chromone vs. benzoic acid; phenolic hydroxy vs. acetylamino Isolated from Aquilaria sinensis; antioxidant/natural product research .

Key Differences and Implications

Sulfonylurea Linkages :

  • Ethametsulfuron and metsulfuron methyl esters feature sulfonylurea bridges connecting the benzoate core to triazine rings, enabling acetolactate synthase (ALS) inhibition in plants . The target compound’s sulfonyl group is part of a methylsulfonyl-ethyl chain, which may enhance stability or alter target specificity.

Aromatic Substitution Patterns :

  • The target compound’s 3-ethoxy-4-methoxyphenyl group introduces steric bulk and electron-donating effects compared to simpler triazine or phenyl substituents in analogs. This could influence binding to hydrophobic pockets in enzymes or receptors.

Stereochemical Complexity: The (1S)-configuration of the ethylamino group in the target compound distinguishes it from racemic or non-chiral analogs (e.g., ethametsulfuron methyl). This stereospecificity may improve target affinity or reduce off-target effects.

Acetylamino vs.

Research Findings and Mechanistic Insights

  • Herbicide Analogs : Sulfonylurea herbicides like ethametsulfuron methyl achieve potency via ALS inhibition, with IC₅₀ values in the nM range . The target compound’s methylsulfonyl group may confer resistance to metabolic degradation, extending its half-life in biological systems.
  • Natural Product Derivatives : Chromones with methoxyphenethyl groups (e.g., ) exhibit antioxidant properties, suggesting the target compound’s 3-ethoxy-4-methoxyphenyl group could contribute to redox-modulating activity.
  • Synthetic Intermediates: Compounds like 2-[ethyl(methylsulfonyl)amino]benzoic acid are used in sulfonamide drug development, highlighting the versatility of methylsulfonyl groups in medicinal chemistry.

Biological Activity

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid, with the CAS number 1809170-71-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a molecular formula of C22H26N2O8S and a molecular weight of 478.52 g/mol. Its unique arrangement of functional groups suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoic acid have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study focusing on related compounds demonstrated their ability to target specific pathways involved in cancer cell survival, suggesting that this compound may possess similar effects.

Anti-inflammatory Effects

The presence of the acetylamino group in the compound is indicative of potential anti-inflammatory properties. Compounds with such functionalities have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation in various models. In vitro studies could further elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to act as inhibitors of key enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of structurally related benzoic acid derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study concluded that the presence of specific substituents enhanced the anticancer efficacy through apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Response

In another investigation, researchers assessed the anti-inflammatory potential of similar acetylamino compounds in animal models. The findings revealed a marked decrease in inflammatory markers following treatment with these compounds, suggesting their utility in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis[Source 1]
Anti-inflammatoryInhibition of COX-2 and cytokines[Source 2]
Enzymatic inhibitionTargeting metabolic pathways[Source 3]

Q & A

Basic Research Questions

Q. What structural features of this compound influence its reactivity in synthetic pathways?

The compound contains a benzoic acid backbone with acetylamino and methylsulfonyl groups, which may enhance solubility in polar solvents. The ethoxy- and methoxy-substituted phenyl group can sterically hinder nucleophilic attack, affecting reaction kinetics. To assess reactivity, researchers should perform computational modeling (e.g., DFT) to map electron density and compare with analogs like 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid, where methoxy groups alter regioselectivity in substitution reactions .

Q. How can researchers verify the stereochemical purity of the (1S)-configured ethyl group?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended, using UV detection at 254 nm. Compare retention times with enantiomerically pure standards. For absolute configuration confirmation, single-crystal X-ray diffraction is essential, as demonstrated in studies of similar triazine derivatives .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the methylsulfonyl-ethylamino carbonyl moiety during synthesis?

Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen. Monitor reaction progress via LC-MS to detect intermediates. If yields are low (<50%), consider pre-activating the carboxylic acid group with NHS esters, as shown in peptide synthesis protocols for sterically hindered systems .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize testing using phosphate-buffered saline (pH 7.4) and DMSO concentrations ≤0.1%. Validate results with orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values across fluorometric and radiometric assays.
  • Cellular uptake : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify intracellular accumulation .

Q. What analytical methods are critical for characterizing degradation products under accelerated stability conditions?

  • For hydrolytic degradation : Use LC-QTOF-MS with a C18 column (ACN/0.1% formic acid gradient) to identify cleavage products.
  • For oxidative degradation : Expose the compound to H₂O₂ (3% v/v) and analyze via NMR (¹H/¹³C) to detect sulfone oxidation or demethylation .

Q. Methodological Notes

  • Stereoselective synthesis : To preserve the (1S)-configuration, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the ethylamine coupling step .

Properties

IUPAC Name

2-acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFSPLXBVQQZHZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid

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